molecular formula C20H19N3O4S2 B2679008 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide CAS No. 866810-55-1

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2679008
CAS RN: 866810-55-1
M. Wt: 429.51
InChI Key: AHFWHKDUOLXMAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound undergoes .

Mechanism of Action

If the compound is a drug, this would involve how it interacts with biological systems to exert its effect. It could involve binding to specific receptors or enzymes, or altering specific biochemical pathways .

Safety and Hazards

This involves detailing the safety precautions needed when handling the compound, its toxicity, and how to dispose of it safely .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the synthesis of the compound could be improved .

properties

CAS RN

866810-55-1

Product Name

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

Molecular Formula

C20H19N3O4S2

Molecular Weight

429.51

IUPAC Name

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C20H19N3O4S2/c1-13-8-14(2)10-15(9-13)22-18(24)12-28-20-21-11-17(19(25)23-20)29(26,27)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25)

InChI Key

AHFWHKDUOLXMAS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3)C

solubility

not available

Origin of Product

United States

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